molecular formula C17H14N2O2 B422356 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide CAS No. 333745-18-9

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B422356
CAS No.: 333745-18-9
M. Wt: 278.3g/mol
InChI Key: CVNRWJPNNAPGIN-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide is a chemical compound with the molecular formula C16H14N2O2 It is a derivative of indole, a heterocyclic aromatic organic compound

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide typically involves the reaction of 3-formylindole with N-phenylacetamide under specific conditions. One common method is the use of a one-pot protocol that combines ultrasound and microwave irradiation to accelerate the reaction. This method is environmentally friendly and yields high purity products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(3-carboxy-1H-indol-1-yl)-N-phenylacetamide.

    Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)-N-phenylacetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The indole ring can interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a formyl group and a phenylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(3-formylindol-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRWJPNNAPGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332222
Record name 2-(3-formylindol-1-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644786
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333745-18-9
Record name 2-(3-formylindol-1-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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